1-benzyl-6-cyclopropyl-3-methyl-N-[2-(propan-2-yl)phenyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
1-BENZYL-6-CYCLOPROPYL-N~4~-(2-ISOPROPYLPHENYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolopyridines. This compound is characterized by its unique structure, which includes a benzyl group, a cyclopropyl group, and an isopropylphenyl group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of 1-BENZYL-6-CYCLOPROPYL-N~4~-(2-ISOPROPYLPHENYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the pyrazolopyridine core and subsequent functionalization. One common synthetic route involves the following steps:
Formation of the pyrazolopyridine core: This can be achieved through a cyclization reaction involving appropriate precursors such as hydrazines and pyridine derivatives.
Introduction of the benzyl group: This step can be carried out using benzyl halides in the presence of a base.
Cyclopropylation: The cyclopropyl group can be introduced using cyclopropyl halides under suitable conditions.
Attachment of the isopropylphenyl group: This can be achieved through a coupling reaction, such as Suzuki-Miyaura coupling, using isopropylphenyl boronic acids and palladium catalysts.
Industrial production methods may involve optimization of these steps to improve yield and scalability.
Chemical Reactions Analysis
1-BENZYL-6-CYCLOPROPYL-N~4~-(2-ISOPROPYLPHENYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to modify specific functional groups.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-BENZYL-6-CYCLOPROPYL-N~4~-(2-ISOPROPYLPHENYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: This compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Mechanism of Action
The mechanism of action of 1-BENZYL-6-CYCLOPROPYL-N~4~-(2-ISOPROPYLPHENYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, inhibiting its activity, or by interacting with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure .
Comparison with Similar Compounds
1-BENZYL-6-CYCLOPROPYL-N~4~-(2-ISOPROPYLPHENYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can be compared with other similar compounds, such as:
Pyrazolopyridine derivatives: These compounds share the pyrazolopyridine core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Benzyl-substituted compounds: Compounds with benzyl groups may exhibit similar reactivity and biological activities.
Cyclopropyl-containing compounds: The presence of a cyclopropyl group can influence the compound’s stability and reactivity.
The uniqueness of 1-BENZYL-6-CYCLOPROPYL-N~4~-(2-ISOPROPYLPHENYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE lies in its specific combination of substituents, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C27H28N4O |
---|---|
Molecular Weight |
424.5 g/mol |
IUPAC Name |
1-benzyl-6-cyclopropyl-3-methyl-N-(2-propan-2-ylphenyl)pyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C27H28N4O/c1-17(2)21-11-7-8-12-23(21)29-27(32)22-15-24(20-13-14-20)28-26-25(22)18(3)30-31(26)16-19-9-5-4-6-10-19/h4-12,15,17,20H,13-14,16H2,1-3H3,(H,29,32) |
InChI Key |
OWRKMKRLXRZYBE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3CC3)C(=O)NC4=CC=CC=C4C(C)C)CC5=CC=CC=C5 |
Origin of Product |
United States |
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